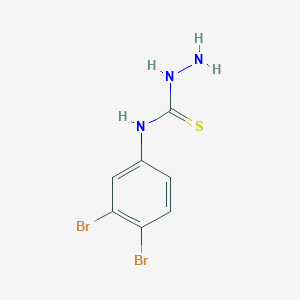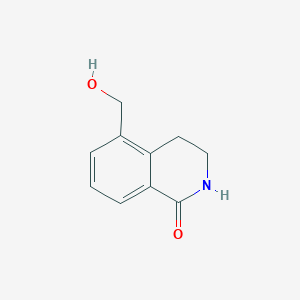
3,4-Dihydro-5-(hydroxymethyl)-1(2H)-isoquinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a hydroxymethyl group attached to the 5-position of the isoquinoline ring system, which is a significant structural motif in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,4-dihydroisoquinoline with formaldehyde in the presence of an acid catalyst can yield the desired compound. Another approach involves the reduction of 5-formyl-3,4-dihydroisoquinolin-1(2H)-one using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of 5-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the process.
化学反応の分析
Types of Reactions
5-(Hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: 5-Formyl-3,4-dihydroisoquinolin-1(2H)-one.
Reduction: 5-(Hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one alcohol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
5-(Hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving isoquinoline derivatives.
Medicine: Isoquinoline derivatives, including 5-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one, are explored for their potential therapeutic properties, such as anti-inflammatory, anticancer, and neuroprotective effects.
Industry: The compound is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may act as an inhibitor or modulator of enzymes and receptors involved in various physiological processes. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.
類似化合物との比較
Similar Compounds
5-Formyl-3,4-dihydroisoquinolin-1(2H)-one: An oxidized form of the compound with a formyl group instead of a hydroxymethyl group.
3,4-Dihydroisoquinoline: The parent compound without the hydroxymethyl substitution.
5-Methyl-3,4-dihydroisoquinolin-1(2H)-one: A derivative with a methyl group instead of a hydroxymethyl group.
Uniqueness
5-(Hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
5-(hydroxymethyl)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H11NO2/c12-6-7-2-1-3-9-8(7)4-5-11-10(9)13/h1-3,12H,4-6H2,(H,11,13) |
InChIキー |
VNNFAZSXSCDZLI-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C2=CC=CC(=C21)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B13908343.png)
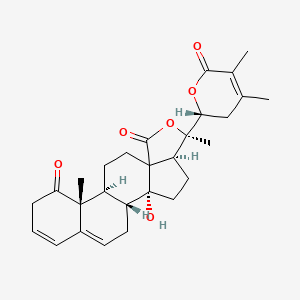
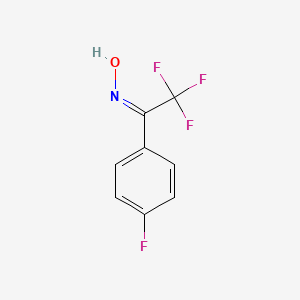
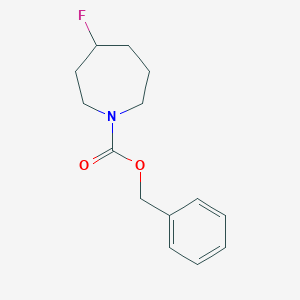

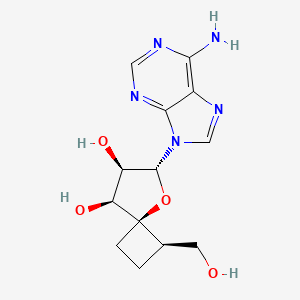
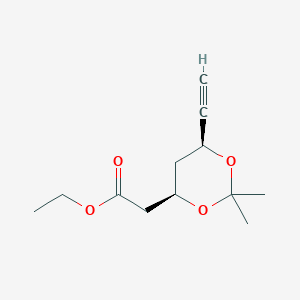
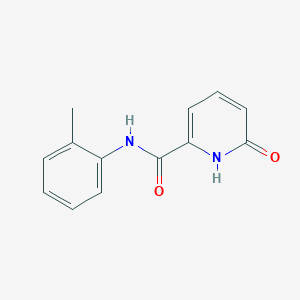
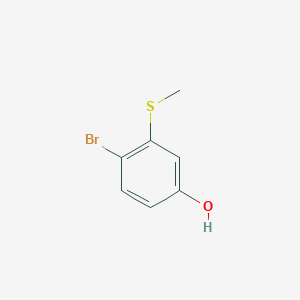
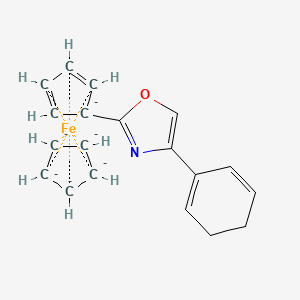
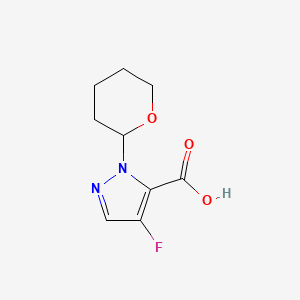
![6-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13908399.png)

